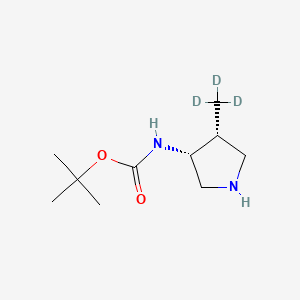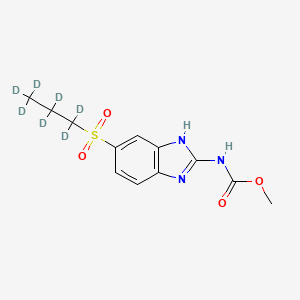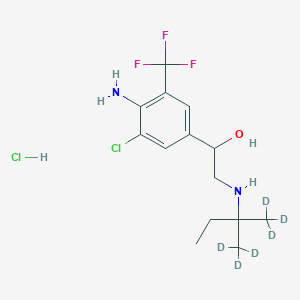
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvate Carboxylase-IN-1 is a potent inhibitor of pyruvate carboxylase, an enzyme that plays a crucial role in gluconeogenesis and lipogenesis. This compound is known for its ability to inhibit pyruvate carboxylase activity in both cell-based and cell-free assays, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
The synthesis of Pyruvate Carboxylase-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Pyruvate Carboxylase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Pyruvate Carboxylase-IN-1 can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
Pyruvate Carboxylase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of pyruvate carboxylase and to develop new inhibitors for therapeutic purposes.
Biology: The compound is used to investigate the role of pyruvate carboxylase in various metabolic pathways, including gluconeogenesis and lipogenesis.
Medicine: Pyruvate Carboxylase-IN-1 is being explored as a potential therapeutic agent for conditions such as diabetes and cancer, where pyruvate carboxylase activity is dysregulated.
Industry: The compound is used in the development of new drugs and in the study of metabolic disorders
Wirkmechanismus
Pyruvate Carboxylase-IN-1 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its activity. This inhibition disrupts the conversion of pyruvate to oxaloacetate, a critical step in gluconeogenesis and lipogenesis. The molecular targets involved include the biotin carboxylase and carboxyltransferase domains of pyruvate carboxylase. The pathways affected by this inhibition include the tricarboxylic acid cycle and various biosynthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Pyruvate Carboxylase-IN-1 is unique in its high potency and specificity for pyruvate carboxylase. Similar compounds include:
Acetyl-CoA carboxylase inhibitors: These compounds inhibit a different carboxylase enzyme involved in fatty acid metabolism.
Propionyl-CoA carboxylase inhibitors: These inhibitors target another carboxylase enzyme involved in amino acid metabolism.
3-Methylcrotonyl-CoA carboxylase inhibitors: These compounds inhibit an enzyme involved in leucine catabolism. Compared to these inhibitors, Pyruvate Carboxylase-IN-1 is more specific for pyruvate carboxylase and has a higher potency, making it a valuable tool for studying this enzyme
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-methoxy-9,10-dihydrophenanthrene-4,5-diol |
InChI |
InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3 |
InChI-Schlüssel |
KQMGXHNRKZYDEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)


![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)






